![molecular formula C16H21N3O2 B2916209 2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide CAS No. 1421500-40-4](/img/structure/B2916209.png)
2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide
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Overview
Description
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .Scientific Research Applications
Imidazole Compounds in Therapeutics
Imidazole is a versatile heterocyclic moiety present in many important biological molecules, including purines and histidine. The imidazole ring is a part of many pharmaceuticals and has various therapeutic applications due to its unique structure and properties .
Mechanism of Action
Target of Action
The primary target of 2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide is the C522 residue of p97 . P97, also known as valosin-containing protein (VCP), is a type II AAA+ ATPase and is involved in numerous cellular activities including protein degradation, cell cycle regulation, and DNA repair .
Mode of Action
The compound interacts with its target through a covalent bond . This covalent interaction with the C522 residue of p97 allows the compound to inhibit the ATPase activity of p97, thereby affecting the function of p97 .
Biochemical Pathways
Given the role of p97 in protein degradation, cell cycle regulation, and dna repair, it is likely that these pathways are affected .
Pharmacokinetics
Imidazole derivatives, which this compound is a part of, are known to be highly soluble in water and other polar solvents . This suggests that the compound may have good bioavailability.
Result of Action
The inhibition of p97’s ATPase activity by this compound could lead to the disruption of various cellular processes, including protein degradation, cell cycle regulation, and DNA repair . This could potentially lead to cell death, making the compound a potential candidate for cancer treatment.
Future Directions
properties
IUPAC Name |
2-ethoxy-N-[3-(2-phenylimidazol-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-21-13-15(20)17-9-6-11-19-12-10-18-16(19)14-7-4-3-5-8-14/h3-5,7-8,10,12H,2,6,9,11,13H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFHPWVRDQMQHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCCN1C=CN=C1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide |
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